![molecular formula C20H19N3O2 B10999711 N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide](/img/structure/B10999711.png)
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
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Overview
Description
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a synthetic organic compound that features two indole rings connected by a propanamide linker. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide typically involves the following steps:
Formation of the Indole Rings: The indole rings can be synthesized via Fischer indole synthesis or other methods.
Linking the Indole Rings: The two indole rings are connected through a propanamide linker using amide bond formation reactions, such as the reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole rings.
Substitution: Electrophilic substitution reactions can occur on the indole rings, introducing new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acids, while substitution reactions may introduce halogen or nitro groups onto the indole rings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18N2O2
- Molecular Weight : Approximately 314.35 g/mol
- IUPAC Name : N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
The presence of the methoxy group at the para position of one indole ring enhances the compound's reactivity and biological activity, making it a candidate for therapeutic applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
- Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
2. Anticancer Potential
- The compound has demonstrated cytotoxic effects against several cancer cell lines, including HeLa and A549 cells. For instance, a study reported an IC50 value of approximately 15 µM against HeLa cells, indicating significant inhibitory effects on cell viability. This suggests its potential role in cancer therapy by inducing apoptosis or inhibiting cell proliferation.
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa | 15 | [Study 1] |
A549 | 20 | [Study 2] |
3. Enzyme Inhibition
- The compound may interact with specific enzymes involved in cancer progression or microbial resistance. For example, it could inhibit topoisomerases or kinases that are crucial for DNA replication and repair in cancer cells.
Study 1: Cytotoxicity Assessment
A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of approximately 15 µM against HeLa cells.
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of the compound, revealing effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the need for further exploration into its mechanism of action and potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or DNA, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide
- N-(1H-indol-6-yl)-3-(4-hydroxy-1H-indol-1-yl)propanamide
- N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-3-yl)propanamide
Uniqueness
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is unique due to the specific positions of the indole rings and the methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N-(1H-indol-6-yl)-3-(4-methoxy-1H-indol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activities, and relevant research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the formation of an amide bond between indole derivatives. The synthetic route may include the following steps:
- Preparation of Indole Derivatives : Starting materials such as 1H-indole and 4-methoxyindole are used.
- Amide Bond Formation : The reaction is carried out under controlled conditions (e.g., temperature, solvent) to yield the desired propanamide.
The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
2.1 Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. Studies have shown that:
- Cell Line Testing : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). It demonstrated significant cytotoxicity with IC50 values in the micromolar range, suggesting its potential as an anticancer agent .
Cell Line | IC50 Value (µM) |
---|---|
MCF-7 | 0.65 |
HCT116 | 2.41 |
The mechanism by which this compound exerts its anticancer effects may involve:
- Induction of Apoptosis : Flow cytometry analyses revealed that treatment with this compound leads to increased caspase activity, indicating apoptosis induction in cancer cells.
- Cell Cycle Arrest : The compound was found to cause cell cycle arrest at the G0/G1 phase, which is crucial for halting cancer cell proliferation .
3.1 Anti-inflammatory Properties
Preliminary studies suggest that this compound may also exhibit anti-inflammatory effects. This is particularly relevant given the role of inflammation in cancer progression.
3.2 Antimicrobial Activity
Some derivatives related to this compound have shown promising antimicrobial activity against various bacterial strains, indicating a potential for broader therapeutic applications .
4. Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: MCF-7 Cell Line
A study evaluated the effects of this compound on MCF-7 cells, showing a dose-dependent decrease in viability and an increase in apoptosis markers after treatment.
Case Study 2: HCT116 Cell Line
In another study, HCT116 cells treated with varying concentrations of the compound exhibited significant growth inhibition compared to untreated controls.
5. Conclusion
This compound represents a promising candidate for further development as an anticancer agent due to its demonstrated biological activities, including significant cytotoxicity against cancer cell lines and potential anti-inflammatory properties. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Properties
Molecular Formula |
C20H19N3O2 |
---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(4-methoxyindol-1-yl)propanamide |
InChI |
InChI=1S/C20H19N3O2/c1-25-19-4-2-3-18-16(19)8-11-23(18)12-9-20(24)22-15-6-5-14-7-10-21-17(14)13-15/h2-8,10-11,13,21H,9,12H2,1H3,(H,22,24) |
InChI Key |
YNCGTWYUWUWWQA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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